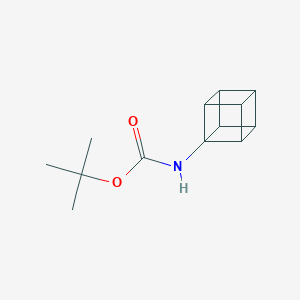
1-Propionyl-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propionyl-4-piperidinecarboxylic acid (1-PCA) is an organic compound with a wide range of applications in the laboratory and in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds. 1-PCA is an important intermediate in the synthesis of a variety of compounds, including drugs, polymers, surfactants, and polymers. In addition, 1-PCA has been used in the synthesis of a variety of compounds for the study of metabolic processes, drug metabolism, and drug targeting.
Aplicaciones Científicas De Investigación
Extraction and Purification Technologies
The efficiency of carboxylic acids extraction from aqueous solutions using organic compounds and supercritical fluids highlights an innovative approach toward separation technologies. This method, employing solvents like 1-octanol and supercritical CO2, showcases the potential of 1-Propionyl-4-piperidinecarboxylic acid in purification processes. Supercritical CO2 is emphasized for its environmentally friendly properties, offering a non-toxic, non-flammable, and recoverable option for carboxylic acid extraction. This technique presents a competitive edge over traditional methods, promising higher yield and simplicity in the reactive extraction process of carboxylic acids (Djas & Henczka, 2018).
Biotechnological Production Routes
This compound finds relevance in biotechnological production routes, notably in the generation of lactic acid from biomass. The versatility of lactic acid as a precursor for a range of valuable chemicals, including pyruvic acid, acrylic acid, and lactate ester, underscores the broad applicability of this compound. Research into biotechnological processes for producing these derivatives from lactic acid indicates a significant potential to replace chemical routes, emphasizing a "greener" approach to chemical synthesis (Gao, Ma, & Xu, 2011).
Role in Microbial Virulence
The interaction between propionic acid, a component of this compound, and bacterial virulence reveals a complex dynamic. Propionyl modification, influenced by propionic acid levels, affects protein stability, enzyme activity, and DNA binding affinity. This modification process has implications for understanding how PA-producing Bacteroidetes influence pathogenic bacterial virulence, offering novel insights for preventing and treating infections (Tang, Zhan, Zhang, & Huang, 2022).
Pharmacology and Toxicology Insights
While not directly related to this compound, the study of similar compounds provides valuable pharmacological and toxicological insights. Research into MT-45, a novel psychoactive substance, sheds light on opioid-like effects, including potential for abuse and dependency. Such studies highlight the importance of understanding the pharmacodynamics and safety profiles of compounds structurally related to this compound (Siddiqi, Verney, Dargan, & Wood, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-propanoylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKLCQSTIHHLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350649 |
Source


|
| Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117705-17-6 |
Source


|
| Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

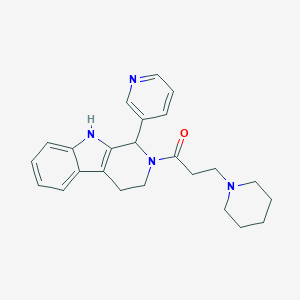
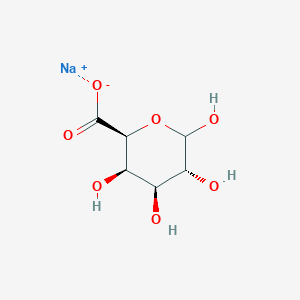
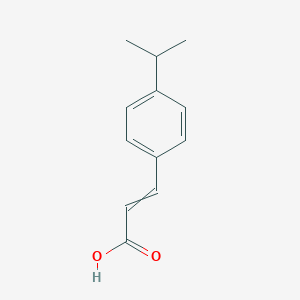
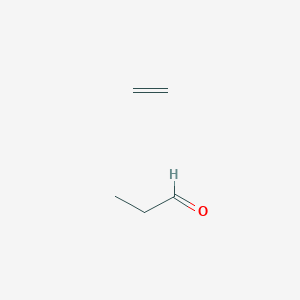
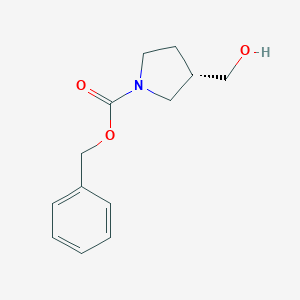
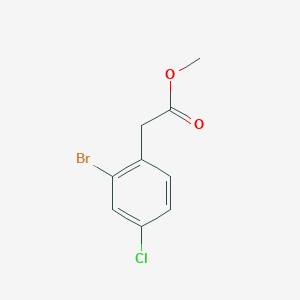
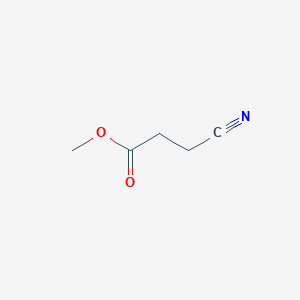
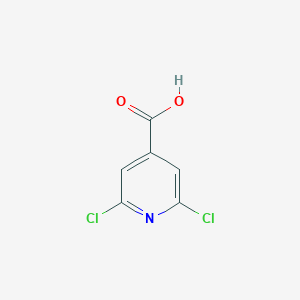
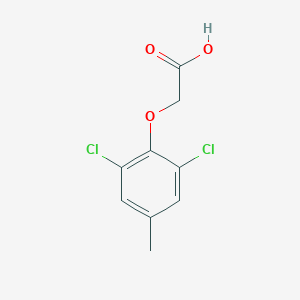

![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
